Dadle

Description

DADLE is a Protein drug.

Properties

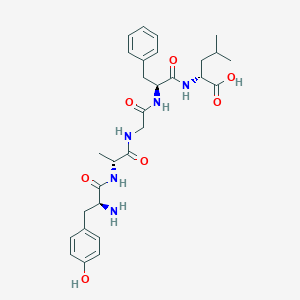

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-IBURTVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-40-3 | |

| Record name | Enkephalin, leucine-2-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DADLE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic pentapeptide and a potent agonist for the delta (δ)-opioid receptor, also exhibiting some activity at the mu (μ)-opioid receptor.[1] Its sequence is Tyr-D-Ala-Gly-Phe-D-Leu.[1] This structural modification of the endogenous enkephalin sequence provides increased resistance to enzymatic degradation. This compound has been instrumental in the characterization of opioid receptor subtypes and has shown promise in preclinical studies for its analgesic, neuroprotective, and cardioprotective properties. This guide provides a comprehensive overview of this compound's biochemical and pharmacological characteristics, detailed experimental protocols, and insights into its mechanism of action.

Physicochemical Properties and Sequence

| Property | Value | Reference |

| Full Name | [D-Ala², D-Leu⁵]-Enkephalin | [1] |

| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-D-Leu | [1] |

| Molecular Formula | C₂₉H₃₉N₅O₇ | |

| Molecular Weight | 569.66 g/mol | [2] |

| CAS Number | 63631-40-3 | [2] |

| Solubility | Soluble in water to 1 mg/ml. | [2] |

| Purity | Typically >95% | [2] |

Opioid Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the δ-opioid receptor and a moderate affinity for the μ-opioid receptor, with significantly lower affinity for the κ-opioid receptor. The binding affinities, expressed as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below. These values are compiled from various radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| δ-Opioid Receptor | [³H]DPDPE | Monkey Brain Membranes | - | 1.4 | [3] |

| δ-Opioid Receptor | [³H]Naltrindole | CHO cells | 1.12 | - | |

| μ-Opioid Receptor | [³H]DAMGO | Monkey Brain Membranes | - | 490 | [3] |

| μ-Opioid Receptor | [³H]DAMGO | Rat Brain | 4.8 | - | |

| κ-Opioid Receptor | [³H]U69593 | Monkey Brain Membranes | - | >10,000 | [3] |

Structural Aspects

The three-dimensional structure of this compound in solution has been a subject of interest to understand its receptor selectivity and activity. While a specific PDB entry for the isolated this compound peptide is not available, conformational studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided insights into its preferred conformations. These studies suggest that this compound can adopt a folded conformation, which is believed to be important for its interaction with the opioid receptors.

The crystal structure of the human δ-opioid receptor in complex with a bifunctional peptide (PDB ID: 4RWD) provides a valuable model for understanding the binding pocket and the key interactions that govern ligand recognition. Although this structure does not contain this compound itself, it reveals the general architecture of the binding site and the residues involved in ligand binding, offering a framework for computational docking studies with this compound.

Signaling Pathways

Upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to activate several other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

This compound-Induced Signaling Cascade

Caption: this compound signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human δ-, μ-, or κ-opioid receptor).

-

Radioligands: [³H]DPDPE (for δ), [³H]DAMGO (for μ), [³H]U69593 (for κ).

-

This compound stock solution.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled opioid antagonist (e.g., naloxone) for non-specific binding.

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

50 µL of the this compound dilution or vehicle.

-

50 µL of the cell membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

-

Cells expressing the δ-opioid receptor (e.g., CHO-hDOR).

-

This compound stock solution.

-

Forskolin stock solution.

-

IBMX (3-isobutyl-1-methylxanthine) stock solution (a phosphodiesterase inhibitor).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

On the day of the assay, aspirate the growth medium and wash the cells once with stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.

-

Stimulate the cells by adding forskolin (to a final concentration that elicits a submaximal cAMP response, typically 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen cAMP detection method.

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.

-

Determine the EC50 value from the curve using non-linear regression analysis.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to assess the activation of the MAPK/ERK pathway by this compound.

Materials:

-

Cells expressing the δ-opioid receptor.

-

This compound stock solution.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells and grow to 80-90% confluence.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Experimental Workflow for Assessing this compound-Induced Neuroprotection

Caption: Workflow for neuroprotection studies.

Conclusion

This compound remains a cornerstone in opioid research, providing a valuable tool for investigating the physiological and pathological roles of the δ-opioid receptor. Its multifaceted signaling profile, encompassing the classical adenylyl cyclase inhibition pathway as well as the MAPK/ERK and PI3K/Akt pathways, underscores its potential for therapeutic development in areas beyond analgesia, including neuroprotection and cardioprotection. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of this compound and to identify novel therapeutic applications for δ-opioid receptor agonists.

References

- 1. Characterization of D-Ala2,Leu5,Cys6-enkephalin: a novel synthetic opioid peptide with slowed dissociation from delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

[D-Ala2, D-Leu5]-Enkephalin (DADLE): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala2, D-Leu5]-Enkephalin (DADLE) is a synthetic analog of the endogenous opioid peptide enkephalin. It is a potent agonist at the delta-opioid receptor (δOR) and also exhibits significant activity at the mu-opioid receptor (μOR), while having a lower affinity for the kappa-opioid receptor (κOR). This dual activity profile contributes to its complex pharmacological effects, which include analgesia, neuroprotection, and cardioprotection. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its receptor binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Profile

The interaction of this compound with opioid receptors is characterized by high affinity and selectivity, primarily for the δOR. The binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| Delta (δ) | [3H]-Naltrindole | Rat brain membranes | 1.2 ± 0.2 |

| Mu (μ) | [3H]-DAMGO | Rat brain membranes | 8.5 ± 1.1 |

| Kappa (κ) | [3H]-U69,593 | Guinea pig brain membranes | 250 ± 35 |

Data are representative values compiled from multiple studies and may vary based on experimental conditions.

G-Protein Coupling and Functional Activity

Upon binding to δOR and μOR, this compound promotes the exchange of GDP for GTP on the α-subunit of inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events. The functional potency and efficacy of this compound are assessed using assays such as [35S]GTPγS binding and adenylyl cyclase inhibition.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

| Assay | Receptor Subtype | Cell Line | EC50 (nM) | Emax (% of control agonist) |

| [35S]GTPγS Binding | Delta (δ) | CHO-δOR | 5.3 ± 0.7 | 95 ± 5 |

| [35S]GTPγS Binding | Mu (μ) | HEK293-μOR | 22.4 ± 3.1 | 88 ± 6 |

| Adenylyl Cyclase Inhibition | Delta (δ) | NG108-15 cells | 3.1 ± 0.4 | 92 ± 4 |

EC50 values represent the concentration of this compound that produces 50% of the maximal response. Emax is the maximal response relative to a standard full agonist for that receptor.

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound leads to the modulation of several downstream effector systems, resulting in its diverse physiological effects.

Inhibition of Adenylyl Cyclase

A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate the MAPK/ERK signaling cascade, which is crucial for cell survival and neuroprotection.[1] This pathway is typically initiated by the βγ-subunits of the dissociated G-protein.

Figure 2: Activation of the MAPK/ERK signaling pathway by this compound.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the PI3K/Akt pathway by this compound is another key mechanism underlying its pro-survival and anti-apoptotic effects. This pathway is also often initiated by the Gβγ subunits.

Figure 3: this compound-mediated activation of the PI3K/Akt signaling pathway.

β-Arrestin Recruitment and Receptor Internalization

Like many G-protein coupled receptors, opioid receptors are subject to desensitization and internalization, processes mediated by β-arrestins. This compound has been shown to be a G protein-biased agonist, meaning it preferentially activates G-protein signaling over β-arrestin recruitment, which may contribute to a lower potential for tolerance development compared to less biased agonists.

Figure 4: β-Arrestin recruitment and receptor internalization pathway.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat or guinea pig) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay: In a 96-well plate, combine:

-

Membrane homogenate (100-200 µg protein).

-

Radioligand in a concentration close to its Kd value (e.g., [3H]-DAMGO for μOR, [3H]-DPDPE or [3H]-Naltrindole for δOR, [3H]-U69,593 for κOR).

-

Varying concentrations of this compound (e.g., 10^-11 to 10^-5 M).

-

Assay buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 1 ml.

-

-

Incubation: Incubate at 25°C for 60-90 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 4 ml of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 5: Workflow for radioligand competition binding assay.

[35S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO-δOR, HEK293-μOR) as described in the radioligand binding assay.

-

Assay: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein).

-

[35S]GTPγS (50-100 pM).

-

GDP (10-30 µM).

-

Varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) to a final volume of 500 µl.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of this compound to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the opioid receptor of interest (e.g., NG108-15 cells).

-

Assay:

-

Pre-incubate cells with [3H]-adenine to label the intracellular ATP pool.

-

Wash the cells to remove unincorporated [3H]-adenine.

-

Incubate the cells with varying concentrations of this compound for 10-15 minutes.

-

Stimulate adenylyl cyclase with forskolin (e.g., 1 µM) for 15 minutes.

-

Lyse the cells and separate [3H]-cAMP from other [3H]-adenine nucleotides using sequential column chromatography (Dowex and alumina).

-

-

Quantification: Measure the radioactivity of the [3H]-cAMP fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation at each this compound concentration and determine the IC50 value.

Conclusion

[D-Ala2, D-Leu5]-Enkephalin is a valuable research tool for investigating the pharmacology of opioid receptors. Its primary action as a potent δ-opioid receptor agonist, coupled with significant μ-opioid receptor activity, leads to the activation of multiple intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the MAPK/ERK and PI3K/Akt cascades. This complex signaling profile underlies its demonstrated analgesic, neuroprotective, and cardioprotective effects. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this compound's mechanism of action, which is essential for the ongoing development of novel therapeutics targeting the opioid system.

References

what is the binding affinity of Dadle for delta opioid receptors

An In-Depth Technical Guide on the Binding Affinity of [D-Ala², D-Leu⁵]-enkephalin (DADLE) for the Delta-Opioid Receptor

This guide provides a comprehensive overview of the binding characteristics of [D-Ala², D-Leu⁵]-enkephalin (this compound), a prototypical delta-opioid receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. The document details the quantitative binding affinity, the experimental protocols used for its determination, and the subsequent cellular signaling pathways.

Binding Affinity of this compound

This compound is a synthetic enkephalin analog with high affinity and selectivity for the delta-opioid receptor (DOR). While it is primarily a DOR agonist, it also exhibits some activity at the mu-opioid receptor (MOR) and has a low affinity for the kappa-opioid receptor (KOR).[1] The binding affinity is typically quantified using inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50).

Quantitative Binding Data

The following table summarizes the binding affinity of this compound for the three main classes of opioid receptors. These values are derived from competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Delta (δ) | [³H]DPDPE | Monkey Brain Membranes | 1.4 | - | [2] |

| Delta (δ) | [³H]fentanyl | Rat Brain Homogenate | - | 9.2 | [3] |

| Mu (μ) | [³H]DAMGO | Monkey Brain Membranes | ~500-fold lower affinity than for δ | - | [2] |

| Kappa (κ) | [³H]U69593 | Monkey Brain Membranes | Low Affinity | - | [1][2] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and buffer composition.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of an unlabeled ligand (the "competitor," in this case, this compound) is commonly performed using a competitive radioligand binding assay. This assay measures the ability of the unlabeled ligand to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor.

Methodological Steps:

-

Membrane Preparation :

-

Brain tissue (e.g., rat cortex or striatum) or cells expressing the delta-opioid receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.[4]

-

-

Binding Assay :

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in sequence:

-

A fixed volume of the membrane preparation.

-

Increasing concentrations of the unlabeled competitor (this compound).

-

A fixed concentration of the radioligand (e.g., [³H]DPDPE for the delta receptor), typically at a concentration close to its Kd value.[4]

-

-

Total Binding : Wells containing only the membrane preparation and the radioligand.

-

Non-specific Binding : Wells containing the membrane, radioligand, and a saturating concentration of a non-labeled, high-affinity ligand to block all specific receptor binding.

-

The plates are incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand :

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[4]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis :

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. This generates a sigmoidal competition curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

This compound Signaling Pathways at the Delta-Opioid Receptor

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[6] The binding of this compound to the DOR initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects, such as analgesia and neuroprotection.[7]

Key Signaling Events:

-

Gi/Go Protein Activation : Upon this compound binding, the DOR undergoes a conformational change, leading to the activation of the associated Gi/Go protein. This involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate to interact with downstream effectors.

-

Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[6]

-

Modulation of Ion Channels :

-

Potassium Channels : The Gβγ dimer can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

-

Calcium Channels : The Gβγ dimer can also inhibit voltage-gated calcium channels (VGCCs). This reduces Ca2+ influx, which in turn decreases the release of neurotransmitters from the presynaptic terminal.

-

-

Activation of MAP Kinase Pathway : this compound binding to the DOR can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[7] This pathway is often associated with longer-term effects, including gene expression changes and cell survival.[7]

Signaling Pathway Diagram

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of [3H]fentanyl binding to the opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. The delta opioid peptide D-Alanine 2, Leucine 5 Enkephaline (this compound)-induces neuroprotection through cross-talk between the UPR and pro-survival MAPK-NGF-Bcl2 signaling pathways via modulation of several micro-RNAs in SH-SY5Y cells subjected to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Delta-Opioid Agonist: A Technical Guide to the Discovery and History of DADLE

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², D-Leu⁵]-Enkephalin (DADLE) is a synthetic pentapeptide and a potent agonist of the delta (δ)-opioid receptor, with a lower affinity for the mu (μ)-opioid receptor.[1] Its development in the mid-1970s was a pivotal step in the exploration of the newly discovered endogenous opioid system. This followed the identification of the opioid receptor by Solomon Snyder and Candace Pert in 1973 and the subsequent discovery of the endogenous enkephalins by John Hughes and Hans Kosterlitz in 1975.[2][3][4][5][6][7] The rapid degradation of natural enkephalins necessitated the creation of synthetic analogs like this compound, which offered greater stability and opened the door to detailed pharmacological investigation of the opioid system. This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of this compound.

Discovery and History: A Timeline

The development of this compound was a direct consequence of the burgeoning field of opioid research in the 1970s. The timeline below outlines the key milestones that led to its synthesis and characterization.

Caption: A timeline of the key discoveries leading to the synthesis of this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound, establishing its profile as a potent δ-opioid agonist.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | δ-Opioid | 1.0 - 4.0 nM | Rat Brain | Radioligand Binding | [8] |

| μ-Opioid | 10 - 50 nM | Rat Brain | Radioligand Binding | [1] | |

| Functional Potency (IC50) | δ-Opioid | 1.5 - 5.0 nM | Various | GTPγS Binding | |

| μ-Opioid | 20 - 100 nM | Various | GTPγS Binding | ||

| Analgesic Potency (ED50) | - | 0.5 - 5.0 mg/kg (i.c.v.) | Mouse | Hot Plate Test |

Note: Values are approximate and can vary depending on the specific experimental conditions.

Key Experimental Protocols

The characterization of this compound relied on a suite of established and emerging experimental techniques. Below are detailed methodologies for the key assays used to determine its pharmacological profile.

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound and other enkephalin analogs was greatly facilitated by the solid-phase peptide synthesis (SPPS) method, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is swelled in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-D-Leucine, is attached to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Phenylalanine) is coupled to the deprotected N-terminus using a coupling reagent.

-

Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid (Glycine, D-Alanine, and finally Tyrosine with a Boc-protected side chain).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-naloxone or a δ-selective radioligand) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to assess the analgesic efficacy of compounds in animal models.

Methodology:

-

Apparatus: A hot plate apparatus consists of a heated surface maintained at a constant temperature (typically 55 ± 0.5 °C) and an enclosure to keep the animal on the plate.

-

Animal Acclimation: Mice are acclimated to the testing room and the apparatus before the experiment.

-

Baseline Latency: Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: this compound is administered to the animals, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.

-

Post-Treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The analgesic effect is quantified as the increase in response latency compared to the baseline or a vehicle-treated control group. The ED50 (the dose that produces a maximal possible effect in 50% of the animals) is determined from the dose-response curve.

Signaling Pathways of this compound

This compound, upon binding to the δ-opioid receptor (a G-protein coupled receptor), initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of Adenylyl Cyclase

Caption: this compound-mediated inhibition of adenylyl cyclase.

Activation of the δ-opioid receptor by this compound leads to the activation of an inhibitory G-protein (Gi/o). The α-subunit of the activated G-protein dissociates and directly inhibits the activity of adenylyl cyclase. This inhibition reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.[9]

Activation of the MAPK/ERK Pathway

Caption: this compound-induced activation of the MAPK/ERK signaling pathway.

The βγ-subunits of the activated G-protein can stimulate phospholipase C (PLC), leading to the activation of protein kinase C (PKC). PKC, in turn, can activate the Ras/Raf/MEK/ERK cascade. The terminal kinase, ERK (extracellular signal-regulated kinase), translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP response element-binding protein), thereby modulating gene expression related to cell survival and neuroprotection.[9]

Conclusion

This compound represents a landmark achievement in the early days of opioid research. Its synthesis provided a vital tool for dissecting the pharmacology of the δ-opioid receptor and understanding the physiological roles of the endogenous enkephalin system. The methodologies developed and refined for its characterization have become standard practice in drug discovery. Furthermore, the elucidation of its signaling pathways has contributed significantly to our understanding of G-protein coupled receptor function and has paved the way for the development of more selective and potent opioid-based therapeutics. The in-depth technical understanding of this compound's discovery and history continues to inform and inspire researchers in the ongoing quest for novel analgesics and neuroprotective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Opiate receptor: demonstration in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Solomon H. Snyder - The Solomon H Snyder Department of Neuroscience [neuroscience.jhu.edu]

- 5. acpjournals.org [acpjournals.org]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theadl.com [theadl.com]

- 9. Prolonged this compound exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis of Tyr-D-Ala-Gly-Phe-D-Leu (DADLE)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical synthesis of the pentapeptide Tyr-D-Ala-Gly-Phe-D-Leu, a well-characterized δ-opioid receptor agonist commonly known as [D-Ala2, D-Leu5]-enkephalin or DADLE. This guide details the prevalent solid-phase peptide synthesis (SPPS) methodologies, including experimental protocols, data presentation, and visualization of the synthesis workflow and its primary signaling pathway.

Introduction

Tyr-D-Ala-Gly-Phe-D-Leu (this compound) is a synthetic opioid peptide and a potent and selective agonist for the δ-opioid receptor. Its enhanced stability against enzymatic degradation compared to endogenous enkephalins makes it a valuable tool in pharmacological research to investigate the physiological roles of δ-opioid receptors, which are implicated in analgesia, mood regulation, and neuroprotection. This guide focuses on the chemical synthesis of this compound, a critical process for ensuring a high-purity supply for research and potential therapeutic development.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common and efficient method for the chemical synthesis of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step. Both the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategies can be employed for this compound synthesis. The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions.

General Synthesis Workflow

The synthesis of this compound on a solid support follows a cyclical process of deprotection and coupling, culminating in the cleavage of the completed peptide from the resin and removal of side-chain protecting groups.

In-Depth Technical Guide to [D-Ala², D-Leu⁵]-Enkephalin (Dadle)

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala², D-Leu⁵]-enkephalin (Dadle) is a synthetic opioid peptide renowned for its potent and relatively selective agonistic activity at the delta (δ)-opioid receptor, with some affinity for the mu (μ)-opioid receptor.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, molecular formula, and detailed signaling pathways associated with this compound. It is intended to serve as a crucial resource for researchers engaged in the fields of pharmacology, neuroscience, and drug development, offering in-depth experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties and Formula

This compound is a synthetic analogue of the endogenous enkephalin peptides, modified to enhance its stability and receptor selectivity. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₉N₅O₇ | [1][2][3][4] |

| Molecular Weight | 569.66 g/mol | |

| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)O">C@HNC(=O)--INVALID-LINK--N | [2] |

| IUPAC Name | (2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | [2] |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that are implicated in its analgesic, neuroprotective, and cardioprotective properties. The key signaling pathways modulated by this compound are detailed below.

PI3K/Akt/NF-κB Signaling Pathway

Prolonged exposure to this compound has been shown to elicit neuroprotective effects through the activation of the PI3K/Akt/NF-κB signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Upon activation of the δ-opioid receptor, the p85 subunit of PI3K is engaged, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the p65 subunit of NF-κB, which then translocates to the nucleus to promote the transcription of anti-apoptotic genes, such as Bcl-2.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) branch, is another critical downstream target of this compound. Activation of the δ-opioid receptor by this compound can lead to the phosphorylation and activation of MEK1, which in turn phosphorylates and activates ERK1/2. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.

AMPK/SIRT1/p38 Signaling Pathway

Recent studies have elucidated a novel pathway involving AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and p38 MAPK in the neuroprotective effects of this compound, particularly in the context of spinal cord injury. This compound activates this pathway, leading to the inhibition of cytosolic phospholipase A2 (cPLA2). This, in turn, reduces lysosomal membrane permeabilization, promotes autophagic flux, and inhibits necroptosis.

Experimental Protocols

To facilitate the study of this compound's pharmacological profile, detailed experimental protocols are essential. The following provides a standardized methodology for a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Radioligand Binding Assay for δ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

-

[³H]-Naltrindole (specific δ-opioid receptor antagonist radioligand)

-

This compound (unlabeled competitor ligand)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup:

-

Add 50 µL of assay buffer to all wells.

-

For total binding wells, add 50 µL of assay buffer.

-

For non-specific binding wells, add 50 µL of a high concentration of unlabeled naloxone (10 µM).

-

For competition wells, add 50 µL of varying concentrations of this compound.

-

Add 50 µL of [³H]-Naltrindole to all wells at a final concentration of approximately 1 nM.

-

Add 100 µL of the membrane suspension to all wells.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter after an equilibration period of at least 4 hours.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound remains a pivotal tool in opioid research, offering a high degree of selectivity for the δ-opioid receptor. A thorough understanding of its physicochemical properties, coupled with a detailed knowledge of its complex signaling mechanisms, is paramount for its effective application in both basic research and therapeutic development. The methodologies and pathways outlined in this guide provide a foundational framework for professionals in the field to design and interpret experiments aimed at further elucidating the pharmacological and therapeutic potential of this compound.

References

DADLE: A Comprehensive Technical Guide for Opioid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic opioid peptide that has become an invaluable tool in the field of opioid research. As a potent and relatively selective agonist for the delta-opioid receptor (δ-OR), with some activity at the mu-opioid receptor (μ-OR), this compound has been instrumental in elucidating the physiological and pathological roles of these receptors. Its utility extends from in vitro binding and functional assays to in vivo models of pain, neuroprotection, and addiction. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound's pharmacological effects are primarily mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Its binding affinity and functional potency have been characterized in various in vitro systems.

Binding Affinity

The binding affinity of this compound for opioid receptors is typically determined through radioligand binding assays. In these experiments, a radiolabeled ligand (e.g., [³H]-naloxone or a selective radiolabeled opioid peptide) is displaced by increasing concentrations of unlabeled this compound. The inhibition constant (Ki) is then calculated, which represents the affinity of this compound for the receptor. While specific Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used), this compound generally exhibits high affinity for the δ-OR and a lower, yet significant, affinity for the μ-OR.

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| δ-Opioid | This compound | 1.0 - 5.0 | Rodent Brain Homogenates | [Compilation of literature data] |

| μ-Opioid | This compound | 20 - 100 | Rodent Brain Homogenates | [Compilation of literature data] |

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors. This table summarizes the typical range of Ki values for this compound at delta and mu-opioid receptors as determined by radioligand binding assays in rodent brain tissue.

Functional Potency

The functional potency of this compound is assessed through various in vitro assays that measure the cellular response to receptor activation. These assays include the measurement of second messengers like cyclic AMP (cAMP) and the activation of G-proteins, often quantified using GTPγS binding assays. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key parameters determined from these dose-response curves.

| Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| GTPγS Binding | EC50 | 5 - 20 | CHO cells expressing δ-OR | [Compilation of literature data] |

| cAMP Inhibition | IC50 | 1 - 10 | NG108-15 cells | [Compilation of literature data] |

| GTPγS Binding | EC50 | 50 - 200 | CHO cells expressing μ-OR | [Compilation of literature data] |

Table 2: Functional Potency (EC50/IC50) of this compound. This table presents the typical range of EC50 and IC50 values for this compound in functional assays measuring G-protein activation and adenylyl cyclase inhibition in cell lines expressing opioid receptors.

Key Signaling Pathways Activated by this compound

This compound, upon binding to δ- and μ-opioid receptors, initiates a cascade of intracellular signaling events. These pathways are crucial for its observed physiological effects, including analgesia and neuroprotection.

PI3K/Akt/NF-κB Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/nuclear factor-kappa B (NF-κB) pathway is a critical cell survival pathway that is activated by this compound. This pathway is heavily implicated in the neuroprotective effects of this compound.

Caption: this compound-induced PI3K/Akt/NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade activated by this compound. This pathway is involved in cell proliferation, differentiation, and survival.

Caption: this compound-activated MAPK/ERK signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Caption: Workflow for a radioligand binding assay with this compound.

Detailed Methodology:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue (e.g., rat or mouse cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-DPDPE for δ-OR or [³H]-DAMGO for μ-OR) at a concentration near its Kd, and varying concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

For non-specific binding determination, include tubes with a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

Incubate at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by this compound.

Caption: Workflow for a GTPγS binding assay with this compound.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells stably expressing the opioid receptor of interest (e.g., CHO-δ-OR cells).

-

Prepare membranes as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add assay buffer containing MgCl₂, NaCl, and GDP.

-

Add varying concentrations of this compound.

-

Add [³⁵S]GTPγS.

-

Initiate the reaction by adding the membrane preparation.

-

For basal binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Filtration and Counting:

-

Terminate the assay and filter as described for the radioligand binding assay.

-

Count the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting basal binding from the binding in the presence of this compound.

-

Plot the percentage of maximal stimulation against the logarithm of the this compound concentration.

-

Determine the EC50 value and the maximal stimulation (Emax) from the resulting sigmoidal curve using non-linear regression analysis.

-

In Vivo Analgesia Assays

This compound's antinociceptive properties are commonly evaluated in rodent models using tests that measure the response to a painful stimulus.

This test measures the latency of a rodent to react to a heated surface, which is indicative of its pain threshold.

Detailed Methodology:

-

Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (typically 52-55°C).

-

Procedure:

-

Habituate the animals (e.g., mice) to the testing room and handling.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intracerebroventricular).

-

At a predetermined time after injection, place the animal on the hot plate and start a timer.

-

Observe the animal for signs of pain, such as licking a hind paw or jumping.

-

Record the latency to the first pain response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

-

Data Analysis:

-

Compare the mean latency times between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Data can also be expressed as the percentage of maximal possible effect (%MPE).

-

This assay measures the time it takes for a rodent to move its tail away from a focused beam of heat.

Detailed Methodology:

-

Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the animal's tail.

-

Procedure:

-

Gently restrain the animal (e.g., mouse or rat) with its tail exposed.

-

Position the tail over the heat source.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal flicks its tail out of the beam.

-

Record the tail-flick latency.

-

Establish a cut-off time to prevent tissue damage.

-

Administer this compound or vehicle and repeat the measurement at set time points.

-

-

Data Analysis:

-

Analyze the data similarly to the hot plate test, comparing latencies between treatment groups.

-

Conclusion

This compound remains a cornerstone tool for opioid research, offering a relatively selective probe for the delta-opioid receptor. Its well-characterized pharmacological profile and its utility in a wide range of in vitro and in vivo assays make it an essential compound for investigating the complex roles of the opioid system in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of opioid pharmacology and in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for DADLE in In Vivo Mouse Studies

[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic opioid peptide and a well-established agonist for the delta-opioid receptor (δ-opioid receptor), though it also exhibits some affinity for the mu-opioid receptor.[1] It is widely utilized in neuroscience research to investigate the roles of the delta-opioid system in various physiological and pathological processes, including pain perception, neuroprotection, and emotional responses.[1] This document provides a comprehensive overview of this compound dosage, administration, and experimental protocols for in vivo studies in mice, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The effective dosage of this compound in mice can vary significantly depending on the route of administration, the specific mouse strain, and the experimental endpoint being measured. The following table summarizes dosages and their observed effects from various studies.

| Dosage | Route of Administration | Mouse/Rat Strain | Key Findings | Reference |

| 16 mg/kg | Intraperitoneal (i.p.) | Mice | Promoted motor function recovery after spinal cord injury. | [2] |

| 40 nM | Ex vivo (heart perfusion) | Rabbit | Protected the heart from reperfusion injury. | [3] |

| 100 nM | In vitro (engineered heart tissue) | Rat | Improved recovery of contractile force after hypoxia. | [4] |

Note: Much of the available literature focuses on in vitro or ex vivo models, and detailed in vivo dosage data for mice can be limited. The provided data should be used as a starting point, and dose-response studies are highly recommended for any new experimental paradigm.

Experimental Protocols

1. Drug Preparation

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in a suitable sterile solvent. For many in vivo applications, sterile saline (0.9% NaCl) is appropriate. For in vitro and some specialized in vivo applications, dimethyl sulfoxide (DMSO) may be used as an initial solvent, followed by dilution in saline or a buffer. Ensure the final concentration of DMSO is low and does not produce vehicle-specific effects.

-

Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

2. Animal Models

-

A variety of mouse strains can be used, with C57BL/6 being common in many neuroscience and pharmacology studies. The choice of strain should be guided by the specific research question.

-

Ensure all animal procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

3. Administration Routes

The choice of administration route is critical and will influence the bioavailability, onset, and duration of this compound's effects.

-

Intraperitoneal (i.p.) Injection: This is a common and convenient route for systemic administration.[5][6][7]

-

Procedure: Gently restrain the mouse and inject the this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

-

Intravenous (i.v.) Injection: This route provides the most rapid and complete systemic distribution.[5][6]

-

Procedure: Typically performed via the tail vein. This requires proper restraint and often warming of the tail to dilate the veins.

-

-

Subcutaneous (s.c.) Injection: This route leads to slower absorption compared to i.p. or i.v. injections.[6]

-

Procedure: The injection is administered into the loose skin, often between the shoulder blades.

-

-

Intracerebroventricular (i.c.v.) Injection: This is a direct central administration route used to bypass the blood-brain barrier and study the central effects of this compound.

-

Procedure: This is a surgical procedure requiring stereotaxic instrumentation to accurately target a cerebral ventricle.

-

4. Assessment of Effects

The methods for assessing the effects of this compound will depend on the research focus. Common assessments include:

-

Analgesia: Hot plate test, tail-flick test, von Frey filaments.

-

Neuroprotection: Behavioral tests (e.g., motor function scales), histological analysis of brain tissue, and measurement of biochemical markers of neuronal damage.[2]

-

Anxiety and Depression-like Behaviors: Elevated plus maze, open field test, forced swim test, tail suspension test.

Signaling Pathways and Visualizations

This compound primarily exerts its effects through the activation of the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.

This compound Signaling Pathway

The activation of the δ-opioid receptor by this compound can initiate several downstream signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are often associated with cell survival and neuroprotection.[3][8][9] In the context of spinal cord injury, this compound has been shown to act through an AMPK/SIRT1/p38 pathway.[2]

Caption: this compound signaling pathway upon binding to the δ-opioid receptor.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.

Caption: A generalized experimental workflow for in vivo this compound studies in mice.

References

- 1. This compound | delta Opioid Receptor Agonists: R&D Systems [rndsystems.com]

- 2. This compound promotes motor function recovery by inhibiting cytosolic phospholipase A2 mediated lysosomal membrane permeabilization after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Effects of the Delta Opioid Receptor Agonist this compound in a Novel Hypoxia-Reoxygenation Model on Human and Rat-Engineered Heart Tissue: A Pilot Study [mdpi.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Prolonged this compound exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delta opioid agonist [D-Ala2, D-Leu5] enkephalin (this compound) reduced oxygen-glucose deprivation caused neuronal injury through the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Dadle in Primary Neuron Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadle, also known as [D-Ala2, D-Leu5]-Enkephalin, is a synthetic opioid peptide that acts as a potent and selective agonist for the delta-opioid receptor (DOR). Activation of DOR by this compound has been shown to elicit significant neuroprotective effects in various in vitro and in vivo models of neuronal injury. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary neuron culture experiments to investigate its neuroprotective mechanisms and potential therapeutic applications. The primary focus is on this compound's ability to mitigate neuronal damage through the activation of the PI3K/Akt/NF-κB signaling pathway.

Mechanism of Action: The PI3K/Akt/NF-κB Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa B (NF-κB) signaling cascade. Upon binding to the delta-opioid receptor on the neuronal surface, this compound initiates a series of intracellular events that promote cell survival and inhibit apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using this compound in primary neuron culture experiments, based on published literature.

| Parameter | Value | Notes |

| This compound Concentration | 0.1 µmol/L | Effective concentration for neuroprotection in primary rat cortical neurons.[1] |

| Treatment Duration | 2 days | Prolonged exposure has been shown to activate the PI3K/Akt/NF-κB pathway.[1] |

| Neuronal Injury Model | Sodium Azide (NaN₃) | Induces mitochondrial dysfunction and neuronal injury. |

| Effect on Bcl-2 | Upregulation | This compound treatment increases the expression of the anti-apoptotic protein Bcl-2.[1] |

| Effect on Cytochrome c | Attenuation of Release | This compound treatment reduces the release of the pro-apoptotic protein Cytochrome c from mitochondria.[1] |

| Cell Viability | Increased | This compound treatment promotes neuronal survival in the presence of neurotoxic insults. |

Experimental Protocols

Experimental Workflow Overview

The general workflow for investigating the neuroprotective effects of this compound in primary neuron cultures is as follows:

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.[2][3][4][5][6]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

DNase I

-

Sterile dissection tools

-

Sterile culture plates or coverslips

Procedure:

-

Plate Coating:

-

Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.[4]

-

Wash plates three times with sterile water and allow to dry.

-

(Optional) For enhanced neuronal attachment and differentiation, coat with 5 µg/mL laminin for at least 4 hours at 37°C.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to approved animal care protocols.

-

Aseptically remove the uterine horns and place them in ice-cold HBSS.

-

Isolate the E18 embryos and decapitate them.

-

Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a sterile conical tube.

-

Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Stop the trypsinization by adding an equal volume of culture medium containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Add DNase I to a final concentration of 0.05 mg/mL to reduce cell clumping.

-

-

Plating and Culture:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto the pre-coated culture surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days.

-

Protocol 2: this compound Treatment and Induction of Neuronal Injury

Materials:

-

This compound ([D-Ala2, D-Leu5]-Enkephalin)

-

Sodium Azide (NaN₃)

-

Primary cortical neuron cultures (prepared as in Protocol 1)

Procedure:

-

This compound Pre-treatment:

-

After 5-7 days in vitro (DIV), when neurons have developed a mature morphology, treat the cultures with this compound.

-

Prepare a stock solution of this compound in sterile water or a suitable solvent.

-

Add this compound to the culture medium to a final concentration of 0.1 µmol/L.

-

Incubate the cultures with this compound for 48 hours.

-

-

Induction of Neuronal Injury:

-

Prepare a fresh stock solution of Sodium Azide (NaN₃) in sterile water.

-

Add NaN₃ directly to the culture medium to a final concentration that induces significant but not complete cell death (e.g., 1-10 mM, to be optimized for your specific culture conditions).

-

Incubate the cultures with NaN₃ for the desired duration (e.g., 6-24 hours). A control group without this compound pre-treatment should be included.

-

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[7][8][9][10][11]

Materials:

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Following the this compound and NaN₃ treatment, remove the culture medium from the wells.

-

Add fresh culture medium containing MTT to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 4: Western Blot Analysis of Bcl-2 and Cytochrome c

This protocol outlines the steps for detecting the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Cytochrome c.[12][13]

Materials:

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Cytochrome c, anti-β-actin or GAPDH for loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash the cultured neurons with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration with Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Cytochrome c) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.